![molecular formula C11H13FN2O B2616508 (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one CAS No. 334477-18-8](/img/structure/B2616508.png)
(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
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Description
“(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one” is a chemical compound with the CAS number 334477-18-8 . It has a molecular formula of C11H13FN2O and a molecular weight of 208.23 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one” are partially described in the search results. It has a molecular weight of 208.23 . Other properties like boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Fe-catalyzed synthesis of flunarizine and its (Z)-isomer : The compound is involved in the industrial production of flunarizine, a drug used to treat migraines, dizziness, vestibular disorders, and epilepsy. It can be obtained via regioselective metal-catalyzed amination using various catalysts (Shakhmaev, Sunagatullina, & Zorin, 2016).
Docking studies of piperazine derivatives : Piperazine-1-yl-1H-indazole derivatives, including those with fluorophenyl groups, play a significant role in medicinal chemistry. Docking studies for these compounds are essential in understanding their interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Crystal structure analysis : Detailed crystal structure analysis of compounds like flunarizinium isonicotinate, which contain the fluorophenyl piperazine framework, contributes to understanding their physical and chemical properties (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).
Biological and Pharmacological Activities
Antifungal activity : Analogues of fluorophenyl piperazine have been evaluated for their antifungal properties, showing potential inhibition against certain fungal strains, which could be useful in developing new antifungal agents (Pandit, Singla, & Shrivastava, 2012).
Antibacterial activity : Piperazine derivatives with fluoroquinolone moieties have been synthesized and evaluated for their antimicrobial activities, showing potential as novel antibacterial agents (Sheu, Chen, Tzeng, Hsu, Fang, & Wang, 2003).
Synthesis and pharmacological evaluation : Compounds like vestipitant, which contain the (S)-3-(4-fluoro-2-methylphenyl)piperazin-2-one framework, have been identified as potent and selective NK1 receptor antagonists, with significant in vitro potency and pharmacokinetic properties (Di Fabio, Griffante, Alvaro, Pentassuglia, Pizzi, Donati, Rossi, Guercio, Mattioli, Cimarosti, Marchioro, Provera, Zonzini, Montanari, Melotto, Gerrard, Trist, Ratti, & Corsi, 2009).
properties
IUPAC Name |
(3S)-3-(4-fluoro-2-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGUOHNKOIDMN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one |
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